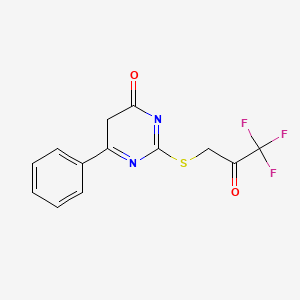
4(5H)-Pyrimidinone, 6-phenyl-2-((3,3,3-trifluoro-2-oxopropyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(5H)-Pyrimidinone, 6-phenyl-2-((3,3,3-trifluoro-2-oxopropyl)thio)- is a synthetic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(5H)-Pyrimidinone, 6-phenyl-2-((3,3,3-trifluoro-2-oxopropyl)thio)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Phenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Addition of the Trifluoro-2-oxopropylthio Group: This can be done using thiol reagents and trifluoroacetyl derivatives under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or trifluoro groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent due to its structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The trifluoro group might enhance its binding affinity or stability, while the phenyl and pyrimidinone moieties could interact with active sites or other functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(5H)-Pyrimidinone, 6-phenyl-2-thio-: Lacks the trifluoro group.
4(5H)-Pyrimidinone, 6-phenyl-2-oxo-: Lacks the thio group.
4(5H)-Pyrimidinone, 6-phenyl-2-((3,3,3-trifluoro-2-oxopropyl)amino)-: Has an amino group instead of thio.
Uniqueness
The presence of the trifluoro-2-oxopropylthio group makes this compound unique, potentially enhancing its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
127183-49-7 |
|---|---|
Molekularformel |
C13H9F3N2O2S |
Molekulargewicht |
314.28 g/mol |
IUPAC-Name |
6-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)sulfanyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C13H9F3N2O2S/c14-13(15,16)10(19)7-21-12-17-9(6-11(20)18-12)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI-Schlüssel |
NHXDCXKDCDUZTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NC(=NC1=O)SCC(=O)C(F)(F)F)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B14278409.png)
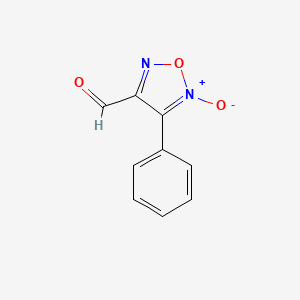
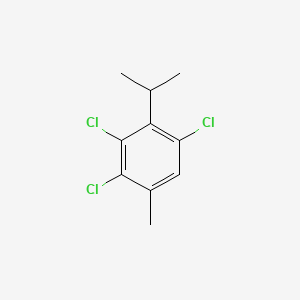
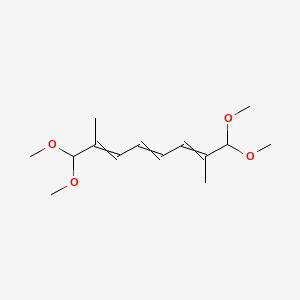
![2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14278438.png)

![5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B14278446.png)
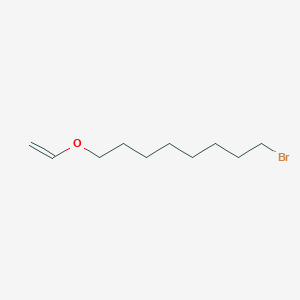
![2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14278451.png)


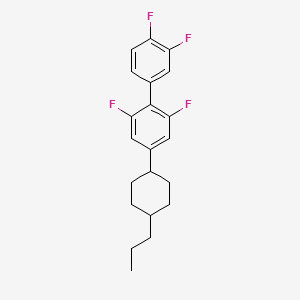
![4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine](/img/structure/B14278480.png)
![2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol](/img/structure/B14278486.png)
